molecular formula C13H13ClN2O3S2 B5815696 ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE

ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE

Cat. No.: B5815696
M. Wt: 344.8 g/mol
InChI Key: JJZBFSWFCOUJNQ-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the ethyl thiazole acetate intermediate. This intermediate is then reacted with 5-chloro-2-thiophenecarbonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Overview

ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE is a synthetic compound notable for its complex structure, which includes a thiazole ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClN3O2S\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole and thiophene rings can bind to enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact pathways involved depend on the specific biological context and the target organisms or cells.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against a range of pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial6.25 - 12.5 µg/mL
Escherichia coliAntibacterial1.56 - 6.25 µg/mL
Candida albicansAntifungalSuperior to fluconazole
Aspergillus fumigatusAntifungalMIC values around 6.25 µg/mL

These findings suggest that the thiazole nucleus is crucial for the observed antimicrobial activity, with modifications enhancing potency against specific strains .

Anti-inflammatory Effects

Research indicates that thiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antitumor Activity

Thiazole-containing compounds have also been explored for their antitumor effects. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

  • Antimicrobial Evaluation : A study conducted by Karegoudar et al. synthesized several thiazole derivatives and tested their antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus. The most active derivative exhibited an MIC of 1.56 µg/mL against E. coli, indicating potent activity .
  • Anti-inflammatory Study : In a separate investigation, thiazole derivatives were assessed for their ability to inhibit COX enzymes in vitro. The results demonstrated significant inhibition, suggesting potential therapeutic applications in treating inflammatory disorders .
  • Antitumor Activity : A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. Results indicated that some compounds caused substantial cell death at low concentrations, highlighting their potential as anticancer agents .

Properties

IUPAC Name

ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-3-19-11(17)6-9-7(2)15-13(21-9)16-12(18)8-4-5-10(14)20-8/h4-5H,3,6H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZBFSWFCOUJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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